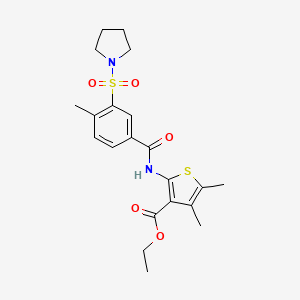

Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Description

This compound is a thiophene-based derivative featuring a 4,5-dimethyl-substituted thiophene core. At the 2-position, it bears a benzamido group modified with a 4-methyl-3-(pyrrolidin-1-ylsulfonyl) substituent, which introduces steric bulk and electron-withdrawing characteristics. The ethyl ester at the 3-position enhances solubility and serves as a handle for further functionalization.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-5-28-21(25)18-14(3)15(4)29-20(18)22-19(24)16-9-8-13(2)17(12-16)30(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCBUVGXQRZKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the pyrrolidine and sulfonamide groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator of certain neurotransmitter receptors, particularly those involved in pain and inflammation pathways.

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have demonstrated potent antitumor properties by inducing apoptosis in cancer cells. The SAR analysis suggests that modifications at specific positions on the thiophene ring can enhance cytotoxicity, particularly through electron-donating groups like methyl substituents .

2. Antimicrobial Properties

Compounds containing thiophene rings have been investigated for their antimicrobial activities. This compound may exhibit similar properties, potentially inhibiting the growth of bacteria and fungi through disruption of their cellular processes.

3. Neuroprotective Effects

The involvement of pyrrolidine derivatives in neuroprotection has been documented in various studies. Compounds similar to this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Several studies have highlighted the biological activity of related compounds:

| Study | Compound | Activity | Cell Line/Model |

|---|---|---|---|

| Thiazole Derivative | Antitumor | HT29 (Colorectal Cancer) | |

| Pyrrolidine Analog | Neuroprotective | PC12 Cells | |

| Sulfonamide Compound | Antimicrobial | Staphylococcus aureus |

These studies underscore the potential therapeutic applications of this compound based on structural similarities.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with thiophene structures exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells, often mediated through upregulation of caspases and pro-apoptotic factors.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and various kinases.

Comparative Activity Analysis

A comparative analysis of related compounds reveals the following:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 23.2 | Apoptosis Induction |

| Compound B | 49.9 | Enzyme Inhibition |

| This compound | TBD | TBD |

Case Studies

Several case studies highlight the efficacy of thiophene derivatives:

- Study on Breast Cancer : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 45 μM. The study emphasized the role of the thiophene ring in enhancing biological activity through structural modifications.

- Liver Cancer Research : Another study showed that compounds with similar structures could reduce liver enzyme levels in tumor-bearing mice, suggesting a protective effect against hepatotoxicity associated with chemotherapy.

- Neuroprotective Effects : Some derivatives have been identified as acetylcholinesterase (AChE) inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.

Summary of Applications

The applications of Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate can be summarized as follows:

- Cancer Treatment : Potential for use in therapies targeting various cancers due to its ability to induce apoptosis and inhibit critical enzymes involved in tumor progression.

- Neurodegenerative Diseases : Promising candidate for further research into treatments for conditions such as Alzheimer's disease through its neuroprotective properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Substituent Effects on Properties

- Electron-Withdrawing Groups: The pyrrolidinyl sulfonyl group in the target compound may enhance stability and modulate binding interactions (e.g., hydrogen bonding via sulfonyl oxygen) compared to electron-donating substituents like alkyl or amino groups .

- Ethyl esters in analogs improve solubility compared to free acids .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate?

Answer (Basic): The synthesis involves two key steps:

Thiophene Core Formation : The Gewald reaction is commonly employed to construct the thiophene backbone. Ethyl cyanoacetate reacts with ketones (e.g., acetoacetanilide) and sulfur under reflux in solvents like DMF or DMSO to yield 2-aminothiophene-3-carboxylate intermediates .

Amide Coupling : The pyrrolidin-1-ylsulfonyl benzamido group is introduced via coupling reactions. Reagents like EDC or HATU in DMF facilitate amide bond formation between the thiophene amine and 4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoic acid. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Optimization Tips : Use HPLC to monitor reaction progress and column chromatography for purification .

Structural Characterization

Q. Q2. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer (Basic):

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thiophene protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm) and confirms regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : CHNS analysis validates empirical formulas (e.g., C₂₂H₂₇N₃O₅S₂) with <0.4% deviation .

- HPLC : Purity ≥95% is achievable using C18 columns and methanol/water gradients .

Biological Activity Profiling

Q. Q3. What methodologies assess the compound’s biological activity and target interactions?

Answer (Advanced):

- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of protein kinases (e.g., EGFR, VEGFR). IC₅₀ values are calculated from dose-response curves .

- Cellular Efficacy : Anticancer activity is tested via MTT assays in cancer cell lines (e.g., MCF-7, HeLa). EC₅₀ values correlate with substituent effects (e.g., sulfonyl groups enhance membrane permeability) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., hydrophobic pockets accommodating pyrrolidine rings) .

Crystallographic Analysis

Q. Q4. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer (Advanced):

- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data is collected at 100 K using synchrotron radiation .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonds (e.g., N–H···O=C) and π-π stacking are analyzed using Olex2 .

- Validation : Check CIF files with PLATON for missed symmetry or disorder .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported synthetic yields or biological activities?

Answer (Advanced):

- Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF vs. technical grade) and catalysts (e.g., HATU purity >98%) to minimize variability .

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm regiochemistry .

- Meta-Analysis : Review SAR studies on analogous compounds (e.g., replacing pyrrolidine with piperidine alters logP and bioactivity) .

Stability and Degradation

Q. Q6. What protocols ensure the compound’s stability during storage and biological assays?

Answer (Advanced):

- Storage Conditions : Store at –20°C in amber vials under N₂ to prevent hydrolysis of the ester group .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Computational Modeling

Q. Q7. How can DFT calculations predict the compound’s reactivity and electronic properties?

Answer (Advanced):

- Geometry Optimization : Gaussian 16 with B3LYP/6-311+G(d,p) calculates bond lengths/angles, confirming planarity of the thiophene ring .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions in biological systems .

- Solvation Models : COSMO-RS predicts solubility in DMSO/water mixtures for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.